molecular formula C6H15NO B13495143 2-Methyl-4-(methylamino)butan-1-ol

2-Methyl-4-(methylamino)butan-1-ol

Cat. No.: B13495143
M. Wt: 117.19 g/mol
InChI Key: QSFMIXLUNXROPA-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylamino)butan-1-ol is an organic compound with the molecular formula C6H15NO It is a type of alcohol with a hydroxyl group (-OH) attached to a carbon chain, which also contains a methylamino group (-NHCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylamino)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-chlorobutan-1-ol with methylamine. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol or methanol to facilitate the reaction. The reaction can be represented as follows:

[ \text{2-Methyl-4-chlorobutan-1-ol} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-Methyl-4-(methylamino)butan-2-one.

    Reduction: Formation of 2-Methyl-4-(methylamino)butane.

    Substitution: Formation of 2-Methyl-4-(methylamino)butyl chloride or bromide.

Scientific Research Applications

2-Methyl-4-(methylamino)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methylamino group can engage in nucleophilic and electrophilic reactions, affecting the compound’s behavior in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-butanol: Similar structure but lacks the methylamino group.

    4-(Methylamino)butan-1-ol: Similar structure but lacks the methyl group on the carbon chain.

    2-Methyl-4-(methylamino)butan-2-ol: Similar structure but with the hydroxyl group on a different carbon.

Uniqueness

2-Methyl-4-(methylamino)butan-1-ol is unique due to the presence of both a hydroxyl group and a methylamino group on the same carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

2-methyl-4-(methylamino)butan-1-ol

InChI

InChI=1S/C6H15NO/c1-6(5-8)3-4-7-2/h6-8H,3-5H2,1-2H3

InChI Key

QSFMIXLUNXROPA-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC)CO

Origin of Product

United States

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